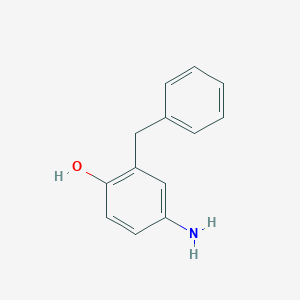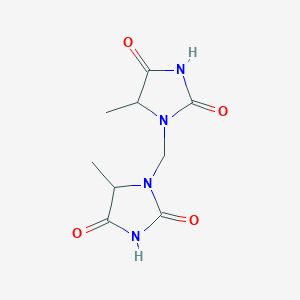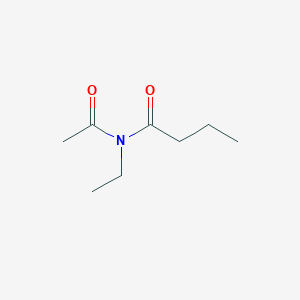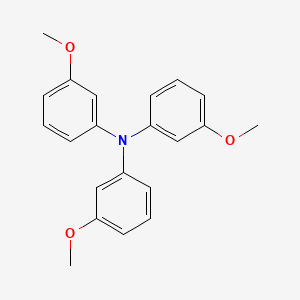
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions. Common reagents might include chlorinated solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature, pressure, and pH to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen.
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen.
Substitution: This reaction might involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution might yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents.
Uniqueness
The uniqueness of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101204-97-1 |
|---|---|
Molekularformel |
C15H10ClN3O |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13-18-14-12(15(20)19-13)2-1-9-17-14/h1-9H,(H,17,18,19,20)/b8-5+ |
InChI-Schlüssel |
KRUJYTGWDRLROP-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)/C=C/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)

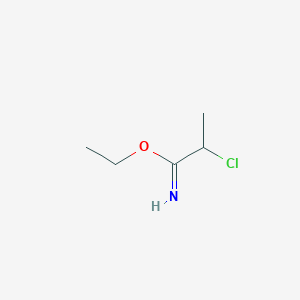
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)


